molecular formula C7H12ClNS B1532389 3-(Thiophen-3-yl)propan-1-amine hydrochloride CAS No. 1258651-47-6

3-(Thiophen-3-yl)propan-1-amine hydrochloride

Cat. No.: B1532389
CAS No.: 1258651-47-6
M. Wt: 177.7 g/mol
InChI Key: WAKOTAJIUPSTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Thiophen-3-yl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1258651-47-6 . It has a molecular weight of 177.7 and is typically stored at room temperature . It is a powder in its physical form .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves condensation reactions . Some common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11NS.ClH/c8-4-1-2-7-3-5-9-6-7;/h3,5-6H,1-2,4,8H2;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder in its physical form . It is typically stored at room temperature . The compound has a molecular weight of 177.7 .

Scientific Research Applications

Generation of Structurally Diverse Compounds

A study by Roman (2013) illustrates the use of a related compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. These reactions yielded a variety of dithiocarbamates, thioethers, and various heterocyclic compounds, showcasing the potential of thiophene derivatives in synthesizing a wide range of chemical structures for further application in pharmaceuticals and materials science (Roman, 2013).

Inhibitive Performance on Carbon Steel Corrosion

Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines, including those similar in structure to 3-(Thiophen-3-yl)propan-1-amine hydrochloride, assessing their performance as inhibitors for carbon steel corrosion. Their findings indicate that these compounds can significantly protect carbon steel from corrosion, suggesting applications in corrosion inhibition (Gao, Liang, & Wang, 2007).

Responsive DNA-Binding Polymers

Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative that demonstrates binding to DNA and forming polyplexes. This highlights the utility of thiophene derivatives in developing new materials for gene delivery and theranostic applications (Carreon, Santos, Matson, & So, 2014).

Antimicrobial Activities

Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from a thiophene-containing chalcone, showing promising antibacterial and antifungal activities. This suggests the role of thiophene derivatives in developing new antimicrobial agents for treating various infections (Patel & Patel, 2017).

Cancer Research

Haridevamuthu et al. (2023) investigated hydroxyl-containing benzo[b]thiophene analogs for their antiproliferative activity against cancer cells. They found that these compounds could induce apoptosis in laryngeal cancer cells, indicating potential applications in cancer therapy (Haridevamuthu et al., 2023).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-thiophen-3-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS.ClH/c8-4-1-2-7-3-5-9-6-7;/h3,5-6H,1-2,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKOTAJIUPSTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Thiophen-3-yl)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Thiophen-3-yl)propan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(Thiophen-3-yl)propan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(Thiophen-3-yl)propan-1-amine hydrochloride
Reactant of Route 5
3-(Thiophen-3-yl)propan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(Thiophen-3-yl)propan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.